
Fluorescent red 610
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescent red 610 is a fluorescent dye that is particularly well-suited for excitation by helium-neon lasers at 594 nm. It exhibits strong fluorescence with an absorption maximum at 609 nm and an emission maximum at 629 nm . This compound is widely used in various scientific and industrial applications due to its vibrant fluorescence properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluorescent red 610 is synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. The synthetic route typically involves the reaction of a sulfonated aromatic compound with a diazonium salt, followed by further modifications to introduce the desired functional groups . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization and chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Fluorescent red 610 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
Fluorescent red 610 has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe in various chemical assays to detect and quantify specific analytes.
Biology: The compound is employed in fluorescence microscopy to label and visualize biological samples, such as cells and tissues.
Medicine: In medical research, this compound is used in diagnostic assays to detect specific biomarkers and in imaging techniques to study disease processes.
Industry: The dye is used in industrial applications, such as the production of fluorescent inks and dyes for various products
Wirkmechanismus
Fluorescent red 610 exerts its effects through a mechanism involving the absorption of light at a specific wavelength (609 nm) and the subsequent emission of light at a longer wavelength (629 nm)The molecular targets and pathways involved in this process are primarily related to the compound’s chemical structure and its interaction with light .
Vergleich Mit ähnlichen Verbindungen
Fluorescent red 610 can be compared with other similar fluorescent dyes, such as:
Texas Red: Another red-emitting dye with similar fluorescence properties.
Carboxyfluorescein (FAM): A green-emitting dye used in various fluorescence applications.
Cyan 500: A blue-emitting dye with distinct fluorescence characteristics.
This compound is unique due to its specific excitation and emission wavelengths, making it particularly suitable for applications requiring red fluorescence. Its strong fluorescence and compatibility with helium-neon lasers further enhance its utility in various research and industrial applications .
Eigenschaften
Molekularformel |
C32H42N3NaO9S |
|---|---|
Molekulargewicht |
667.7 g/mol |
IUPAC-Name |
sodium;6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoate |
InChI |
InChI=1S/C32H43N3O9S.Na/c1-6-33(7-2)22-13-15-24-26(32(3,4)5)21-23(44-27(24)20-22)14-16-25-29(38)34(17-10-8-9-12-28(36)37)31(40)35(30(25)39)18-11-19-45(41,42)43;/h13-16,20-21H,6-12,17-19H2,1-5H3,(H,36,37)(H,41,42,43);/q;+1/p-1/b23-14+,25-16-; |
InChI-Schlüssel |
HMAWMSKJKAVASI-WUMRYHGQSA-M |
Isomerische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C/C(=C\C=C/3\C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)O)CCCCCC(=O)[O-])/O2)C(C)(C)C.[Na+] |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=CC=C3C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)O)CCCCCC(=O)[O-])O2)C(C)(C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


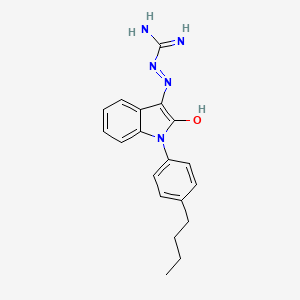
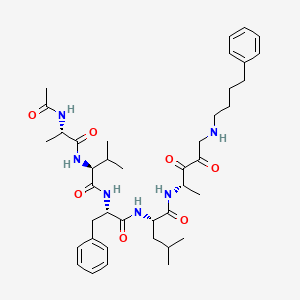
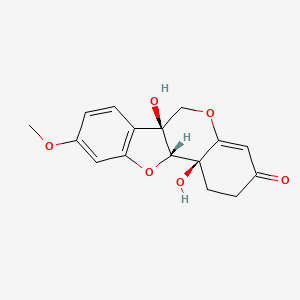
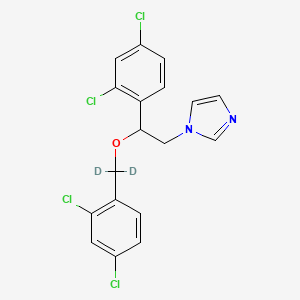


![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)


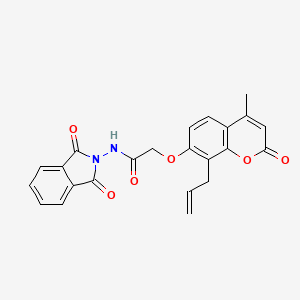
![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)



